molecular formula C19H28N4O2S B2545731 4-{[3-(Azepan-1-yl)propyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione CAS No. 901721-18-4

4-{[3-(Azepan-1-yl)propyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione

Cat. No.: B2545731
CAS No.: 901721-18-4
M. Wt: 376.52
InChI Key: BOMFJAWKTDDTOP-UHFFFAOYSA-N
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Description

4-{[3-(Azepan-1-yl)propyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of an azepane ring, a propylamino group, and a dimethoxy-substituted quinazoline-thione core. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(Azepan-1-yl)propyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Attachment of the Azepane Ring: The azepane ring can be introduced through nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the quinazoline core.

    Formation of the Thione Group: The thione group can be introduced by treating the intermediate compound with sulfurizing agents like Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(Azepan-1-yl)propyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol or a sulfide using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the azepane or propylamino groups can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Derivatives with different substituents on the azepane or propylamino groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-{[3-(Azepan-1-yl)propyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-{[3-(Piperidin-1-yl)propyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione: Similar structure with a piperidine ring instead of an azepane ring.

    4-{[3-(Morpholin-1-yl)propyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione: Similar structure with a morpholine ring instead of an azepane ring.

    4-{[3-(Pyrrolidin-1-yl)propyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione: Similar structure with a pyrrolidine ring instead of an azepane ring.

Uniqueness

The uniqueness of 4-{[3-(Azepan-1-yl)propyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione lies in its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the azepane ring, in particular, may influence its binding affinity and selectivity towards certain molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-[3-(azepan-1-yl)propylamino]-6,7-dimethoxy-1H-quinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2S/c1-24-16-12-14-15(13-17(16)25-2)21-19(26)22-18(14)20-8-7-11-23-9-5-3-4-6-10-23/h12-13H,3-11H2,1-2H3,(H2,20,21,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMFJAWKTDDTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCCCN3CCCCCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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